tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate
Description
Chemical Structure and Significance
tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to an indoline moiety (2-oxospiro[cyclopropane-1,3'-indolin]) and a piperidine scaffold substituted with a tert-butyl carbamate group. This structural framework confers conformational rigidity, making it a valuable intermediate in medicinal chemistry for targeting proteins with deep binding pockets, such as kinases or GPCRs .
Spirocyclization: Condensation of ketones (e.g., 1-(2-hydroxyphenyl)ethanone) with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of bases like pyrrolidine .
Functionalization: Post-cyclization modifications, such as amide coupling or halogenation, are common to introduce substituents (e.g., chloro, hydroxy) at specific positions .
These compounds are frequently utilized as intermediates in the synthesis of bioactive molecules, including kinase inhibitors and neuroactive agents .
Properties
IUPAC Name |
tert-butyl 4-(2'-oxospiro[cyclopropane-1,3'-indole]-1'-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)25-18(24)21-12-8-14(9-13-21)22-16-7-5-4-6-15(16)20(10-11-20)17(22)23/h4-7,14H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMKQDQMGCGYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856044 | |
| Record name | tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358667-55-6 | |
| Record name | tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
-
Catalyst : A thiourea-based organocatalyst (e.g., Takemoto’s catalyst) enables asymmetric induction.
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Substrates : N-protected oxindoles and nitroolefins undergo conjugate addition, followed by intramolecular hemiaminal formation.
This method avoids transition metals, making it environmentally favorable. However, scalability is limited by catalyst loading (typically 10 mol%).
Transition Metal-Catalyzed Cyclopropanation
Cyclopropanation via transition metal catalysts is widely reported for spirocyclic indolinones. A Ni-catalyzed asymmetric [2+1] annulation between indole-derived ylides and alkenes is particularly effective.
Procedure and Optimization
Table 1: Key Parameters for Ni-Catalyzed Cyclopropanation
| Parameter | Value/Detail |
|---|---|
| Catalyst Loading | 5 mol% |
| Solvent | Et₂O/CH₂Cl₂ (4:1) |
| Temperature | 25°C |
| Reaction Time | 24–48 h |
| Diastereoselectivity | >19:1 d.r. |
This method’s robustness is attributed to the ligand’s ability to stabilize nickel intermediates, enabling precise stereocontrol.
Diazo-Based Cyclopropanation Strategies
Diazo compounds are classical reagents for cyclopropanation. Vulcanchem’s technical data highlights the use of diazoacetates for constructing the spirocyclopropane-indolinone core.
Synthetic Pathway
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Indole Activation : Treat indolin-2-one with LDA (lithium diisopropylamide) to generate an enolate.
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Cyclopropanation : Add tert-butyl diazoacetate, catalyzed by Rh₂(OAc)₄, to form the spirocyclic structure.
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Piperidine Coupling : Boc-protected 4-iodopiperidine undergoes Ullmann coupling with the spiro intermediate.
Table 2: Comparative Analysis of Cyclopropanation Methods
| Method | Catalyst | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Organocatalytic | Thiourea | 85 | >95% ee | Moderate |
| Ni-Catalyzed | Ni(OTf)₂/L-PiPr₂ | 99 | >19:1 d.r. | High |
| Diazo-Based | Rh₂(OAc)₄ | 78 | Moderate d.r. | High |
The diazo approach offers scalability but requires handling hazardous diazo compounds.
Piperidine Functionalization and Boc Protection
Post-cyclopropanation, the piperidine moiety is introduced via nucleophilic substitution. Ambeed’s data illustrates using Boc-protected 4-iodopiperidine in SN2 reactions.
Chemical Reactions Analysis
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to tert-butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, spiro[cyclobutane-1,3'-indolin]-2'-one derivatives have been shown to act as bromodomain inhibitors, which are crucial in cancer cell proliferation pathways.
Kinase Inhibition
Compounds featuring aryl substitutions on azaspirooxindoles demonstrate enhanced biological activity as kinase inhibitors. These interactions are critical for the development of targeted cancer therapies, suggesting that this compound could be explored for similar applications.
Anti-inflammatory Properties
Indoline-based spirocycles have been noted for their anti-inflammatory effects. The unique spirocyclic framework of this compound positions it as a candidate for further investigation in inflammatory disease models.
Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Formation of piperidine derivatives through nucleophilic substitution. |
| 2 | Coupling with cyclopropane derivatives under radical conditions. |
| 3 | Final functionalization to introduce the tert-butyl group and carboxylate functionality. |
Case Study 1: Anticancer Activity
A study investigating spirocyclic compounds demonstrated that modifications leading to increased lipophilicity enhanced their ability to penetrate cellular membranes and interact with intracellular targets associated with cancer cell growth. The study found that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.
Case Study 2: Kinase Inhibition
Research into azaspirooxindoles revealed that specific structural modifications could lead to selective inhibition of particular kinases implicated in tumorigenesis. Compounds derived from similar frameworks were tested in vitro and showed promising results in reducing phosphorylation levels of target proteins involved in cancer signaling pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with a wide range of receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-Cl in ) increase reactivity toward nucleophilic attack, making such derivatives suitable for covalent inhibitor design.
- Hydroxy groups (e.g., 4-OH in ) enhance solubility and enable hydrogen bonding, critical for improving pharmacokinetic properties.
Synthetic Flexibility :
- The tert-butyl carbamate group facilitates deprotection under mild acidic conditions (e.g., TFA in dichloromethane ), enabling downstream functionalization.
Research Findings and Implications
- Biological Relevance : Spiro-piperidine derivatives are increasingly explored in kinase inhibitor development due to their ability to mimic peptide substrates while resisting metabolic degradation .
- Unresolved Challenges: Limited data exist on the target compound’s solubility and metabolic stability. Future studies should prioritize in vitro ADME profiling and crystallographic analyses to validate binding modes.
Biological Activity
tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique molecular architecture, which allows for diverse interactions with biological targets.
- Molecular Formula : C20H26N2O3
- Molar Mass : 342.43 g/mol
- CAS Number : 1358667-55-6
This compound features a piperidine ring and a spirocyclic indoline moiety, which are essential for its biological activity. The synthesis of this compound involves several steps, including alkylation and cyclization processes, yielding approximately 35% efficiency over eight steps without the need for chromatographic purification .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The spirocyclic structure facilitates binding to specific receptors and enzymes, influencing multiple biological pathways.
Potential Targets:
- Receptor Interactions : The compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological processes and diseases .
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
In Vitro Studies
Recent studies have evaluated the compound's effects on various cell lines and biological systems:
- Nicotinic Receptor Activity :
- Antitumor Activity :
Case Studies
A case study involving the synthesis and biological evaluation of related compounds highlighted the importance of structural modifications in enhancing biological activity. Researchers noted that specific substitutions on the piperidine ring could significantly impact receptor affinity and selectivity, leading to improved therapeutic profiles .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar spirocyclic compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate | Structure | Moderate receptor interaction |
| tert-Butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate | Structure | Antiproliferative effects noted |
This table illustrates how variations in structure can lead to differences in biological activity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spirocyclization | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 110°C | 65–75 | |
| Boc Protection | Boc₂O, Et₃N, THF, RT | >90 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Use orthogonal analytical techniques:
- GC-MS (EI): Retention time alignment with reference standards (e.g., locked to tetracosane at 9.258 min) and fragmentation patterns (base peaks at m/z 57, 83, 93) confirm molecular ions .
- HPLC-TOF: Exact mass analysis (Δppm <2) validates molecular formula .
- FTIR-ATR: Peaks at 1680–1700 cm⁻¹ confirm carbonyl (C=O) groups; sp³ C-H stretches (2800–3000 cm⁻¹) indicate cyclopropane .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, face shields, and lab coats. Avoid inhalation (use fume hoods) and skin contact .
- First Aid:
- Storage: Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: How can synthetic routes be optimized for higher enantiopurity?
Methodological Answer:
- Chiral Catalysis: Use asymmetric hydrogenation (e.g., Ru-BINAP complexes) for spirocenter formation .
- Kinetic Resolution: Employ lipases (e.g., CAL-B) to separate diastereomers during Boc deprotection .
- DoE (Design of Experiments): Optimize solvent polarity (e.g., DMF vs. MeCN) and temperature gradients to suppress racemization .
Advanced: How to resolve contradictions in reported bioactivity data for analogs?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls .
- Structural Confounds: Compare substituent effects (e.g., nitro group position in benzyl derivatives alters target affinity ).
- Meta-Analysis: Cross-reference IC₅₀ values from PubChem and independent studies to identify outliers .
Advanced: What mechanistic insights exist for its biological activity?
Methodological Answer:
- Target Engagement: Molecular docking (e.g., AutoDock Vina) predicts binding to kinase ATP pockets via H-bonding with the spiro-oxygen .
- Metabolic Stability: In vitro microsomal assays (human liver microsomes) assess oxidation pathways (e.g., CYP3A4-mediated dealkylation) .
- SAR Studies: Replace the cyclopropane with cyclohexane to evaluate steric effects on potency .
Advanced: How to ensure stability under physiological conditions?
Methodological Answer:
- pH Profiling: Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Boc groups hydrolyze rapidly at pH <3 .
- Thermal Analysis: TGA/DSC identifies decomposition points (>150°C for Boc-protected analogs ).
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
